molecular formula C9H11FO3P+ B14383937 [(4-Fluorophenyl)methoxy](1-hydroxyethyl)oxophosphanium CAS No. 88648-05-9

[(4-Fluorophenyl)methoxy](1-hydroxyethyl)oxophosphanium

Cat. No.: B14383937
CAS No.: 88648-05-9
M. Wt: 217.15 g/mol
InChI Key: RWHLHXCWIZMKSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Fluorophenyl)methoxyoxophosphanium is a chemical compound with the molecular formula C8H10FO2P It is characterized by the presence of a fluorophenyl group, a methoxy group, and an oxophosphanium group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorophenyl)methoxyoxophosphanium typically involves the reaction of 4-fluorophenol with a suitable phosphonium reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction temperature is maintained at around 0-5°C to ensure the stability of the intermediate products.

Industrial Production Methods

Industrial production of (4-Fluorophenyl)methoxyoxophosphanium follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purity of the final product is ensured through multiple purification steps, including recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-Fluorophenyl)methoxyoxophosphanium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the oxophosphanium group to a phosphine group.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.

Major Products Formed

    Oxidation: Formation of phosphine oxides.

    Reduction: Formation of phosphines.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

(4-Fluorophenyl)methoxyoxophosphanium has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Fluorophenyl)methoxyoxophosphanium involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes. It can also interact with biological macromolecules, influencing their function and activity. The pathways involved in these interactions are complex and depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (4-Fluorophenyl)methoxyphosphine
  • (4-Fluorophenyl)methoxyphosphonium

Uniqueness

(4-Fluorophenyl)methoxyoxophosphanium is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and properties. Compared to similar compounds, it offers unique advantages in terms of stability and reactivity, making it valuable for specialized applications.

Properties

CAS No.

88648-05-9

Molecular Formula

C9H11FO3P+

Molecular Weight

217.15 g/mol

IUPAC Name

(4-fluorophenyl)methoxy-(1-hydroxyethyl)-oxophosphanium

InChI

InChI=1S/C9H11FO3P/c1-7(11)14(12)13-6-8-2-4-9(10)5-3-8/h2-5,7,11H,6H2,1H3/q+1

InChI Key

RWHLHXCWIZMKSF-UHFFFAOYSA-N

Canonical SMILES

CC(O)[P+](=O)OCC1=CC=C(C=C1)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.